molecular formula C16H16N2 B385042 1-(2,5-dimethylbenzyl)-1H-benzimidazole CAS No. 46897-66-9

1-(2,5-dimethylbenzyl)-1H-benzimidazole

Cat. No.: B385042
CAS No.: 46897-66-9
M. Wt: 236.31g/mol
InChI Key: KAUYGLBHEVVUBY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and ability to interact with various biological targets . Researchers value this core structure for its similarity to naturally occurring nucleotides, which allows it to mimic purines and interact with enzymes and nucleic acids, making it a versatile template for developing bioactive molecules . This specific derivative, featuring a 2,5-dimethylbenzyl group at the 1-position of the benzimidazole ring, is a key intermediate in organic synthesis. It is primarily used in the research and development of novel chemical entities. Its structure serves as a foundational building block for constructing more complex molecules, such as the compound (1-(2,5-Dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 637324-45-9) . Benzimidazole-based compounds are extensively investigated for a wide spectrum of biological activities, including potential antimicrobial, anticancer, and antiparasitic applications . Furthermore, related subclass of 5,6-dimethylbenzimidazole is a crucial natural structural component of vitamin B12, where it acts as a ligand for the cobalt atom . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets prior to use.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-7-8-13(2)14(9-12)10-18-11-17-15-5-3-4-6-16(15)18/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUYGLBHEVVUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 2,5 Dimethylbenzyl 1h Benzimidazole and Its Derivatives

Established Synthetic Pathways to the Chemical Compound

The traditional synthesis of 1-substituted benzimidazoles often involves a sequential, multi-step process. These established pathways provide a reliable, albeit sometimes lengthy, route to the target compounds.

Multi-Step Approaches from Precursors

A common and well-established multi-step approach to synthesizing 1-(2,5-dimethylbenzyl)-1H-benzimidazole involves two key stages. The first stage is the formation of the benzimidazole (B57391) core, followed by the N-alkylation of the benzimidazole ring.

The initial synthesis of the benzimidazole core can be achieved through the condensation of o-phenylenediamine (B120857) with a suitable one-carbon source, such as formic acid or a derivative. youtube.comyoutube.com For instance, heating o-phenylenediamine with formic acid results in the formation of 1H-benzimidazole. youtube.com This reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring. youtube.com

The second stage is the N-alkylation of the pre-formed 1H-benzimidazole. This is typically achieved by reacting the benzimidazole with an appropriate alkylating agent, in this case, 2,5-dimethylbenzyl halide (e.g., chloride or bromide), in the presence of a base. The base deprotonates the acidic N-H of the benzimidazole, generating a nucleophilic benzimidazolide (B1237168) anion that then attacks the benzylic carbon of the 2,5-dimethylbenzyl halide, resulting in the formation of this compound. A series of alkylated benzimidazole derivatives have been synthesized using this general approach. nih.gov

An alternative multi-step pathway begins with the N-alkylation of a substituted o-nitroaniline precursor. For example, o-nitroaniline can be reacted with 2,5-dimethylbenzyl chloride to form N-(2,5-dimethylbenzyl)-2-nitroaniline. This intermediate is then subjected to a reduction of the nitro group to an amine, followed by cyclization with a one-carbon source to form the benzimidazole ring. rsc.orgnih.gov

Key Reaction Types: Alkylation, Acylation, and Condensation Reactions in Benzimidazole Formation

The synthesis of this compound and its derivatives relies on several fundamental reaction types:

Condensation Reactions: This is the most common method for constructing the benzimidazole core. It involves the reaction of o-phenylenediamine with various carbonyl compounds like aldehydes or carboxylic acids and their derivatives. nih.govenpress-publisher.combeilstein-journals.orgnih.gov When an aldehyde is used, the reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation to form the benzimidazole. daneshyari.com The reaction with carboxylic acids often requires dehydrating agents or high temperatures to facilitate the removal of water. nih.gov

Alkylation Reactions: N-alkylation is a crucial step for introducing the 2,5-dimethylbenzyl group onto the benzimidazole nitrogen. As described previously, this is typically an SN2 reaction between a benzimidazolide anion and an alkyl halide. nih.gov Direct N-alkylation of o-nitroanilines is also a key step in alternative synthetic routes. rsc.org

Acylation Reactions: While direct acylation might not be the primary route to the title compound, N-acylated benzimidazoles are important derivatives and intermediates. nih.gov For example, reacting o-phenylenediamine with an acyl chloride can lead to the formation of a 2-substituted benzimidazole, which can then be N-alkylated. Alternatively, N-acylation of a pre-formed benzimidazole can be used to introduce various functional groups.

Advancements in Benzimidazole Core Synthesis

To overcome the limitations of multi-step syntheses, such as long reaction times and the need to isolate intermediates, significant research has focused on developing more efficient synthetic strategies.

One-Pot Synthetic Protocols for Benzimidazole Derivatives

One-pot syntheses offer a significant improvement in efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of 1,2-disubstituted benzimidazoles, a common one-pot approach involves the reaction of an o-phenylenediamine with two equivalents of an aldehyde. beilstein-journals.orgrsc.orgnih.gov In the context of this compound, this could potentially be adapted by reacting o-phenylenediamine with 2,5-dimethylbenzaldehyde (B165460) under specific catalytic conditions. beilstein-journals.org

Several one-pot methods have been developed using various catalysts and reaction conditions. nih.govumich.edurasayanjournal.co.in For example, a three-component reaction of o-phenylenediamine, an aldehyde, and a nitrogen source can be catalyzed by iron(III) porphyrin complexes to produce benzimidazole derivatives in high yields. nih.gov Another efficient one-pot synthesis involves the condensation of o-phenylenediamines with aldehydes under solvent-free conditions, which is both environmentally friendly and economical. umich.edu Microwave-assisted one-pot synthesis has also emerged as a rapid and efficient method for preparing 1,2-disubstituted benzimidazoles. nih.gov A water-assisted tandem N-alkylation–reduction–condensation process has also been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles. rsc.org

Table 1: Examples of One-Pot Synthetic Protocols for Benzimidazole Derivatives
ReactantsCatalyst/ReagentConditionsProduct TypeYieldReference
o-phenylenediamine, Aromatic aldehydesZnFe2O4 nano-catalystUltrasonic irradiation, Ethanol (B145695)2-Substituted benzimidazoles88-92% ichem.md
o-phenylenediamine, AldehydesMgO@DFNSAmbient temperature2-Substituted benzimidazolesExcellent rsc.org
o-phenylenediamine, Organic acids/AldehydesNone (Solvent-free)140°C2-Substituted benzimidazolesHigh umich.edu
o-phenylenediamine, Aromatic aldehydesPhosphoric acidMethanol, 50°C1,2-Disubstituted benzimidazoles61-89% rsc.orgnih.gov
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)3Microwave, 60°C, Solvent-free1,2-Disubstituted benzimidazolesUp to 99.9% nih.gov

Reductive Cyclocondensation Strategies for Benzimidazole Synthesis

Reductive cyclocondensation provides an alternative and efficient route to the benzimidazole core. This strategy typically involves the in-situ reduction of a nitro group in an o-nitroaniline derivative to an amino group, which then undergoes intramolecular or intermolecular condensation to form the benzimidazole ring.

For example, 2-nitroanilines can be reacted with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) to directly yield 2-substituted benzimidazoles. nih.gov A one-pot procedure for converting 2-nitroamines into benzimidazoles uses formic acid and iron powder. organic-chemistry.org This method is advantageous as it avoids the isolation of the often unstable o-phenylenediamine intermediates.

To synthesize this compound via this route, one could start with N-(2,5-dimethylbenzyl)-2-nitroaniline. The reduction of the nitro group would generate N-(2,5-dimethylbenzyl)-o-phenylenediamine in situ, which could then be cyclized with a suitable C1 source to afford the final product. A cobalt- or iron-catalyzed redox condensation of 2-nitroanilines and benzylamines offers a solvent-free approach to 2-aryl benzimidazoles. organic-chemistry.org

Catalytic Approaches in Benzimidazole Synthesis

The use of catalysts is central to modern organic synthesis, and the preparation of benzimidazoles is no exception. A wide array of both homogeneous and heterogeneous catalysts have been employed to improve reaction rates, yields, and selectivity.

Catalysts can be broadly categorized into metal-based and non-metal-based systems.

Metal-based Catalysts: Various transition metals have proven effective in catalyzing benzimidazole synthesis. Iron catalysts, such as Fe(III) porphyrin and nano-Fe2O3, have been used for one-pot syntheses. nih.govrsc.org Copper catalysts are also widely used, for instance, in the three-component coupling reaction to form 1,2-substituted benzimidazoles. nih.gov Palladium catalysts have been employed in oxidative C-H amination and dehydrogenative coupling reactions. nih.gov Other metals like erbium(III) triflate (Er(OTf)3), bismuth nitrate, and zinc sulfide (B99878) nanoparticles have also been successfully used to promote the condensation of o-phenylenediamines with aldehydes. beilstein-journals.orgnih.govrsc.org

Non-metal Catalysts: Acid catalysts are commonly used to facilitate the condensation and cyclization steps. These include Brønsted acids like phosphoric acid, p-toluenesulfonic acid, and chlorosulfonic acid, as well as Lewis acids. rsc.orgnih.govrsc.orgrasayanjournal.co.in For example, phosphoric acid has been shown to be an eco-friendly and efficient homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. rsc.orgnih.gov

Table 2: Selected Catalytic Approaches for Benzimidazole Synthesis
CatalystReaction TypeAdvantagesReference
Fe(III) porphyrinOne-pot, three-component synthesisMild conditions, high yields nih.gov
MgO@DFNSCondensation of o-phenylenediamine and aldehydesHeterogeneous, reusable, ambient temperature rsc.org
Er(OTf)3Selective synthesis of 1,2-disubstituted benzimidazolesHigh selectivity, mild conditions beilstein-journals.orgnih.govnih.gov
Phosphoric acidCondensation of o-phenylenediamine and aldehydesEco-friendly, homogeneous, mild conditions rsc.orgnih.gov
Copper catalystsThree-component couplingFormation of 1,2-substituted benzimidazoles nih.gov
Palladium catalystsOxidative C-H amination/dehydrogenative couplingAccess to fused benzimidazole systems nih.gov

Metal-Based Catalysis in Benzimidazole Formation

Metal-based catalysts are widely employed in organic synthesis due to their high efficiency and the ability to be recycled. Various metal complexes and nanoparticles have proven effective in catalyzing benzimidazole formation.

Ammonium (B1175870) Molybdate (B1676688): An efficient protocol for synthesizing 2-substituted benzimidazoles involves the use of sodium iodide and ammonium molybdate as co-catalysts. rsc.org This method utilizes hydrogen peroxide as an oxidant and proceeds under ultrasound irradiation to afford products in high yields. rsc.org

Nano-Ni(II)/Y Zeolite: A green and efficient method for synthesizing benzimidazole derivatives involves a condensation reaction of o-phenylenediamine derivatives with aromatic aldehydes or orthoesters over a nano-Ni(II)/Y zeolite catalyst. nih.govtandfonline.com This heterogeneous catalyst operates effectively under solvent-free conditions. nih.govtandfonline.com The key advantages of this method include the absence of toxic catalysts and volatile organic solvents, low catalyst loading, high product yields, and easy purification of the products. tandfonline.comtandfonline.com The catalyst itself is prepared by mechanically mixing and microwaving Zeolite NaY with NiCl2·6H2O. tandfonline.com

Sulfonated Cobalt Ferrite (B1171679): Sulfonic acid-functionalized cobalt ferrite magnetic nanoparticles (CoFe2O4@SiO2–SO3H) serve as a simple, efficient, and magnetically separable catalyst for the synthesis of substituted benzimidazoles. niscpr.res.in This method involves the condensation of o-phenylenediamine and aldehydes in ethanol at room temperature. niscpr.res.in A key benefit of this heterogeneous catalyst is its easy recovery using an external magnet, allowing for reuse in at least seven consecutive cycles without a significant drop in catalytic activity. niscpr.res.in The catalyst is prepared via a sol-gel auto-combustion method and is characterized by its high surface area and acidity. niscpr.res.inresearchgate.net This approach is noted for being cost-effective, providing good yields in short reaction times, and aligning with green chemistry principles. niscpr.res.inresearchgate.netconsensus.app

Table 1: Examples of Metal-Based Catalysis in Benzimidazole Synthesis To view the data, please click on the table.

Click to expand
CatalystSubstratesConditionsYieldReference
Ammonium Molybdate / NaIo-phenylenediamines, AldehydesH₂O₂, UltrasoundHigh rsc.org
Nano-Ni(II)/Y Zeoliteo-phenylenediamine, Aldehydes/Orthoesters100°C, Solvent-freeGood to Excellent nih.govtandfonline.com
Sulfonated Cobalt Ferriteo-phenylenediamine, AldehydesEthanol, Room TempHigh niscpr.res.in

Acid/Base Catalysis in Benzimidazole Synthesis

Acid and base catalysis represents a classical and widely used approach for benzimidazole synthesis, promoting the key condensation and cyclization steps.

H2SO4@HTC: A carbon-based solid acid catalyst, designated as H2SO4@HTC, has been effectively used for the one-pot synthesis of 2-substituted benzimidazoles. tandfonline.comresearchgate.net This catalyst is prepared by functionalizing universally available and low-priced carbon with sulfonate groups by treatment with concentrated sulfuric acid. tandfonline.comresearchgate.net The reaction involves the condensation of o-phenylenediamine with aldehydes in ethanol. tandfonline.com H2SO4@HTC (II) proved to be more efficient than other protic acid catalysts in terms of reaction times and yields. tandfonline.com The catalyst can be recovered and reused for several cycles, although with a gradual decrease in yield. tandfonline.com

Brønsted Acid/Base Assisted Catalysis: Brønsted acids are frequently used to catalyze the synthesis of benzimidazoles. For instance, p-toluenesulfonic acid (PTSA) enables a one-pot domino protocol for the synthesis of 2-aryl/hetaryl benzimidazoles from 1,2-phenylenediamines and β-oxodithioesters under solventless and metal-free conditions. arkat-usa.org Another approach uses a Brønsted acidic ionic liquid, [DodecIm][HSO₄], as a reusable catalyst for the condensation of o-phenylenediamines with aldehydes, providing a library of benzimidazoles in high yields under mild conditions. rsc.org This catalyst could be recycled at least four times without significant loss in activity. rsc.org Boric acid has also been used as a mild, inexpensive, and non-toxic Brønsted acid catalyst for synthesizing benzimidazoles in an aqueous medium at room temperature, offering good yields and short reaction times. jpsbr.org

Table 2: Examples of Acid/Base Catalysis in Benzimidazole Synthesis To view the data, please click on the table.

Click to expand
CatalystSubstratesConditionsYieldReference
H₂SO₄@HTC (II)o-phenylenediamine, AldehydesEthanol, 80°CVery Good (up to 88% for first cycle) tandfonline.com
p-Toluenesulfonic acid (PTSA)1,2-phenylenediamines, β-oxodithioestersSolvent-freeGood to High arkat-usa.org
[DodecIm][HSO₄]o-phenylenediamines, AldehydesMild conditionsHigh rsc.org
Boric Acido-phenylenediamine, AldehydesWater, Room TempGood jpsbr.org

Ionic Liquid and Ionogel Catalysis in Benzimidazole Preparation

Ionic liquids (ILs) and ionogels have emerged as novel catalytic systems, often prized for their green credentials, such as low volatility and high thermal stability.

Ionic Liquids: Acidic ionic liquids have been successfully employed as catalysts for benzimidazole synthesis. researchgate.net For example, [bnmim]HSO₄, used under microwave irradiation, catalyzes the reaction between o-phenylenediamine and substituted aromatic aldehydes, resulting in excellent yields and significantly faster reaction times. researchgate.net Another ionic liquid, 1-butyl-1-methylpiperidinium tetrafluoroborate (B81430) [BMPTFB], serves as an efficient catalyst for the synthesis of benzimidazole derivatives at room temperature in ethanol. tandfonline.com The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as both a solvent and catalyst also provides an efficient and environmentally friendly method, eliminating the need for other metal catalysts or toxic solvents and simplifying product isolation. jsynthchem.comresearchgate.net

Ionogel Catalysis: A Brønsted acidic ionic liquid gel (BAIL gel) has been developed as an efficient, heterogeneous, and recyclable catalyst for the synthesis of benzimidazoles under solvent-free conditions. acs.org This catalyst, formed by grafting the ionic liquid onto a silica (B1680970) surface, demonstrates high activity and simplifies catalyst recovery. acs.org Similarly, an ionogel based on 1,3,5-trimethylpyrazolium chloride is reported as a reusable heterogeneous catalyst for benzimidazole synthesis. tandfonline.com

Table 3: Examples of Ionic Liquid and Ionogel Catalysis in Benzimidazole Synthesis To view the data, please click on the table.

Click to expand
CatalystSubstratesConditionsYieldReference
[bnmim]HSO₄o-phenylenediamine, Aromatic AldehydesMicrowave (5 min)90-92% researchgate.net
[BMPTFB]1,2-diamines, Aldehydes/Organic AcidsEthanol, Room TempModerate to High tandfonline.com
[bmim][BF₄]1,2‐diaminobenzenes, AldehydesSolvent-free, MicrowaveGood to Excellent researchgate.net
Brønsted Acidic Ionic Liquid Gel (BAIL gel)o-phenylenediamine, AldehydesSolvent-freeHigh acs.org

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. This involves the use of alternative reaction media, energy sources, and solvent-free conditions.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), reducing environmental pollution and simplifying purification processes.

Several methodologies for benzimidazole synthesis have been successfully adapted to solvent-free conditions. For instance, the condensation of o-phenylenediamines with aldehydes can be achieved using hypervalent iodine as an oxidant at room temperature, with reaction times as short as 3-5 minutes. tandfonline.com Another green method involves the reaction of benzoic acid and o-phenylenediamine using ball milling, which is a solvent- and catalyst-free technique. nih.gov Heterogeneous catalysts like nano-Ni(II)/Y zeolite are also highly effective under solvent-free conditions. nih.govtandfonline.com The use of p-toluenesulfonic acid as a catalyst under grinding and solvent-free conditions also provides an efficient route to 1,2-disubstituted benzimidazoles, featuring short reaction times and simple product isolation. rsc.org Furthermore, microwave-assisted synthesis is often performed under solvent-free conditions, combining the benefits of rapid heating with the elimination of solvents. mdpi.com

Aqueous Medium Reaction Systems

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Developing synthetic routes that proceed in water is a key goal of green chemistry.

The synthesis of 2-aryl-benzimidazoles has been achieved in aqueous media. rsc.org One notable example uses copper metallovesicles (CuMVs) as a soft nanomaterial catalyst for the condensation reaction between o-phenylenediamines and aromatic aldehydes in water. rsc.org Boric acid has also been demonstrated as an effective catalyst for the synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamine in an aqueous solution at room temperature. jpsbr.orgchemmethod.com This method is lauded for its convenience and the good yields of isolated products. chemmethod.com Another approach utilizes a thiourea (B124793) derivative as a bifunctional catalyst in an aqueous medium under ultrasound irradiation. acs.org

Microwave-Assisted Synthesis in Benzimidazole Chemistry

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. jchemrev.comarkat-usa.org

The synthesis of benzimidazole derivatives is particularly amenable to microwave assistance. The condensation of o-phenylenediamine with aromatic aldehydes can be accelerated using various catalysts under microwave irradiation. For example, using an acidic ionic liquid like [bnmim]HSO₄ under microwave conditions can produce benzimidazoles in just five minutes with high yields. researchgate.net Similarly, erbium triflate (Er(OTf)₃) has been used as a Lewis acid catalyst in a fast, solvent-free, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, achieving yields of 86% to 99% in 5-10 minutes. mdpi.com Other protocols use catalysts like zirconium oxychloride or sodium hypophosphite under microwave irradiation, often in solvent-free or eco-friendly solvent systems, to achieve high yields and purity with short reaction times. jchemrev.comtandfonline.com These methods highlight the efficiency and green potential of combining microwave technology with modern catalytic systems. researchgate.netarkat-usa.org

Synthesis of Specific Analogues and Conjugates of the Chemical Compound

The versatility of the benzimidazole core allows for extensive functionalization, leading to a wide array of derivatives with tailored properties. Synthetic approaches range from direct substitution on the benzimidazole ring to the construction of complex conjugates and fused heterocyclic systems.

The substitution at the nitrogen atom of the benzimidazole ring is a common strategy to modulate the compound's physicochemical and biological properties. Several methods are employed for the synthesis of N-substituted benzimidazole derivatives.

One prevalent method involves the reaction of a pre-formed benzimidazole with various functionalized halides in a basic medium. tsijournals.comtsijournals.com For instance, N-substituted derivatives can be obtained by reacting benzimidazole with alkyl or aryl halides in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). tsijournals.comtsijournals.com Another approach is the Phillips condensation, which involves condensing o-phenylenediamine with carboxylic acid derivatives in 4N HCl, followed by N-substitution using an alkyl or aryl halide in the presence of a base like sodium hydride. niscpr.res.in

A two-step procedure involves the chloroacetylation of benzimidazole, followed by reaction with different amines to yield N-substituted derivatives. nih.gov The initial benzimidazole scaffolds can be synthesized through methods like the condensation reaction between an o-phenylenediamine and an appropriate aldehyde or carboxylic acid. tsijournals.comtsijournals.com For example, 5-nitro-1H-benzimidazole can be prepared by the condensation of 4-nitro-o-phenylenediamine (B140028) with ethyl formate (B1220265) in the presence of hydrochloric acid. tsijournals.comtsijournals.com

Table 1: Methods for N-Substituted Benzimidazole Synthesis

Method Description Starting Materials Reagents/Conditions Ref
Alkylation/Arylation Reaction of a benzimidazole with a halide. Benzimidazole, Alkyl/Aryl Halide Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMSO, THF) tsijournals.comtsijournals.comniscpr.res.in
Phillips Condensation & N-Substitution Condensation of o-phenylenediamine and a carboxylic acid, followed by reaction with a halide. o-phenylenediamine, Carboxylic Acid, Alkyl/Aryl Halide 4N HCl, Base (e.g., NaH) niscpr.res.in
Chloroacetylation & Amination Chloroacetylation of benzimidazole followed by nucleophilic substitution with an amine. Benzimidazole, Chloroacetyl chloride, Amine - nih.gov

Benzimidazole-rhodanine conjugates are a class of compounds investigated for their potential as Topoisomerase II inhibitors. rsc.orgrsc.org The synthesis of these conjugates typically follows a multi-step pathway. nih.gov

The general strategy involves the separate preparation of the benzimidazole and rhodanine (B49660) moieties, followed by their condensation. rsc.orgnih.gov The synthesis begins with the preparation of substituted-(benzo[d]imidazol-2-yl)methanols by refluxing a substituted-1,2-diaminobenzene with glycolic acid in hydrochloric acid. nih.gov N-alkylation of these alcohols with an appropriate benzyl (B1604629) bromide (such as 2,5-dimethylbenzyl bromide) is then carried out using a base like potassium carbonate (K₂CO₃) to yield substituted-(1-alkyl-1H-benzo[d]imidazol-2-yl)methanols. nih.gov

The resulting primary alcohols are oxidized to the corresponding aldehydes using a reagent like the Dess–Martin periodinane. nih.gov Finally, the target benzimidazole-rhodanine conjugates are synthesized via a Horner–Wadsworth–Emmons reaction between the prepared aldehydes and a rhodanine moiety, often (2-thioxo-4-oxothiazolidin-5-yl)methyl)triphenylphosphonium bromide, in good yields. nih.gov

Table 2: General Synthesis Scheme for Benzimidazole-Rhodanine Conjugates

Step Reaction Reactants Reagents/Conditions Product Ref
1 Benzimidazole Ring Formation Substituted-1,2-diaminobenzene, Glycolic acid HCl, Reflux Substituted-(benzo[d]imidazol-2-yl)methanol nih.gov
2 N-Alkylation Substituted-(benzo[d]imidazol-2-yl)methanol, Benzyl bromide K₂CO₃ Substituted-(1-alkyl-1H-benzo[d]imidazol-2-yl)methanol nih.gov
3 Oxidation Primary alcohol from Step 2 Dess–Martin periodinane Substituted-1-alkyl-1H-benzo[d]imidazole-2-carbaldehyde nih.gov

Pyrimido[1,2-a]benzimidazoles are fused heterocyclic systems with significant pharmacological interest. nih.gov Their synthesis can be achieved through several routes, often involving the reaction of 2-aminobenzimidazole (B67599) with bifunctional reagents. nih.gov

A common and versatile method is the three-component reaction of 2-aminobenzimidazole, an aromatic aldehyde, and a β-dicarbonyl compound like cyclohexane-1,3-dione. nih.gov This reaction is often facilitated by various catalytic systems, including acid catalysts and ionic liquids, to improve yields and reaction conditions. nih.gov

Another approach involves the cyclocondensation of 2-aminobenzimidazole with β-keto esters, which can be efficiently performed under microwave irradiation, significantly reducing reaction times and leading to high yields of pyrimido[1,2-a]benzimidazol-4-one derivatives. nih.gov Furthermore, a sustainable and metal-free synthetic method has been developed using sonochemistry, reacting CF₃-ynones with 2-aminobenzimidazole to produce CF₃-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives. acs.org An integrated continuous flow system can also be employed to synthesize polyfluoro-substituted derivatives from alkynes with shorter reaction times. acs.org

Reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides is another effective method for forming the pyrido[1,2-a]benzimidazole (B3050246) core. jraic.com

Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from benzimidazole are stable and have applications in catalysis. The synthesis of these bis(benzimidazol-2-ylidene)palladium complexes is typically achieved by reacting a benzimidazolium salt with a palladium source. researchgate.netdntb.gov.ua

The process begins with the synthesis of the benzimidazolium salts. This is followed by a reaction with Palladium(II) chloride (PdCl₂) in a solvent like tetrahydrofuran (B95107) (THF) under reflux for an extended period, such as 24 hours. researchgate.netdntb.gov.uaresearchgate.net This reaction leads to the formation of the desired air- and moisture-stable palladium complexes. researchgate.netdntb.gov.ua The resulting complexes, such as 3a-d, can be characterized by spectroscopic methods including FT-IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. researchgate.net

Table 3: Synthesis of Bis(benzimidazol-2-ylidene)palladium Complexes

Step Description Reactants Conditions Product Ref
1 Synthesis of Ligand Precursor Benzimidazole, Alkyl Halide - Benzimidazolium Salt researchgate.netdntb.gov.ua

Benzimidazole derivatives incorporating a piperazine (B1678402) or piperidine (B6355638) moiety are of interest for their potential biological activities. tubitak.gov.tr These systems can be synthesized through various chemical strategies.

One direct method involves a microwave-supported reaction of a 2-substituted-1H-benzimidazole with a chloroalkyl-piperidine, such as 2-(piperidine-1-yl)ethyl chloride. tubitak.gov.tr Another approach for creating C-2 substituted piperazine derivatives is the reaction of niscpr.res.inrsc.org-thiazolo[3,2-a]benzimidazol-3(2H)-ones with N-monosubstituted piperazines in ethanol under reflux. nih.gov

For derivatives with the piperazine skeleton at the C-6 position, a 'one-pot' nitro reductive cyclization reaction is effective. nih.gov This involves starting with a 5-substituted-2-nitroaniline (e.g., 5-morpholin-4-yl- or 5-(4-methylpiperazin-1-yl)-2-nitroaniline) and reacting it with various aldehydes using sodium hydrosulfite as the reducing agent. This method can be performed using both conventional heating and microwave irradiation. nih.gov

A wide range of benzimidazole derivatives can be accessed through fundamental organic reactions like oxidation, reduction, and substitution.

Reduction reactions are crucial, particularly for synthesizing the benzimidazole core from nitro-anilines. A one-pot procedure for converting aromatic 2-nitroamines into benzimidazoles utilizes formic acid and iron powder for the reduction of the nitro group, followed by cyclization. nih.govorganic-chemistry.org Sodium dithionite or sodium sulfide in the presence of iron(III) chloride can also be used for the reductive cyclization of o-nitroanilines with aldehydes or alcohols. nih.govorganic-chemistry.org

Oxidation reactions are employed to form the benzimidazole ring from anilide derivatives. Oxidative cyclizations can be performed using reagents like peroxytrifluoroacetic acid. nih.gov Furthermore, the oxidation of 1-benzyl substituted benzimidazoles using a Pd(II)/Cu(I) catalyst system can lead to dehydrogenative coupling and the formation of more complex fused systems. nih.gov

Substitution reactions are fundamental to functionalizing the benzimidazole scaffold. As mentioned previously, nucleophilic substitution of halides with amines is a common way to introduce N-substituents. nih.gov Electrophilic substitution reactions on the benzene (B151609) ring of the benzimidazole are also possible, allowing for the introduction of various functional groups, although the position of substitution is directed by the existing substituents on the ring. researchgate.net

Spectroscopic and Structural Elucidation Techniques in Research on the Chemical Compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Aromatic Proton Assignment

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in assigning which protons are coupled (i.e., adjacent) to each other, which is particularly useful for distinguishing between the protons on the two different aromatic rings of the molecule. No published 2D NMR data for 1-(2,5-dimethylbenzyl)-1H-benzimidazole could be found.

Mass Spectrometry (MS and HRMS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition and molecular formula. The expected molecular formula for this compound is C₁₆H₁₆N₂. An HRMS analysis would need to find a mass-to-charge ratio (m/z) that corresponds to this formula (calculated exact mass: 236.1313). This specific HRMS data is not available in the reviewed sources. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds in the aromatic rings, C-H bonds of the methyl and methylene (B1212753) groups, and the C=N bond of the imidazole (B134444) ring. A key feature would be the absence of an N-H stretching band (typically around 3400 cm⁻¹), confirming that the benzimidazole (B57391) nitrogen is substituted. While IR spectra for numerous benzimidazoles are documented, the specific spectrum for the title compound is not available. orientjchem.orgnist.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For a pure sample of this compound (C₁₆H₁₆N₂), the theoretical elemental composition is approximately 81.32% Carbon, 6.82% Hydrogen, and 11.85% Nitrogen. Experimental data from an elemental analyzer that matches these calculated values would provide strong evidence for the compound's identity and purity. This information could not be located.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While crystal structures for related compounds like 1-benzyl-1H-benzimidazole have been reported, no crystallographic data for this compound is present in the Cambridge Crystallographic Data Centre (CCDC) or described in the surveyed literature. nih.govresearchgate.netmdpi.com

Structure Activity Relationship Sar and Computational Studies of the Chemical Compound and Its Analogues

Rational Design and Molecular Modification Strategies

The rational design of benzimidazole (B57391) derivatives, including 1-(2,5-dimethylbenzyl)-1H-benzimidazole, hinges on a deep understanding of how specific structural features influence their interaction with biological targets. Molecular modification strategies are therefore central to optimizing their therapeutic potential.

Impact of Substituent Effects on Biological Activity

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole core and its associated appendages. In the case of this compound, the dimethylbenzyl group at the N1 position is a critical determinant of its properties.

Research on various benzimidazole analogues has demonstrated that the presence of small, lipophilic groups, such as the methyl groups in the 2,5-dimethylbenzyl moiety, can enhance biological activity. The position of these substituents is also crucial. For instance, studies on related benzimidazole derivatives have shown that substituents at the 5- and 6-positions of the benzimidazole ring can significantly modulate activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, or electron-donating groups can alter the electronic environment of the molecule, thereby affecting its binding affinity to target proteins.

For example, a series of 1-benzyl-1H-benzimidazole derivatives were synthesized and evaluated for their biological activities. The findings indicated that the nature of the substituent on the benzyl (B1604629) ring plays a significant role. Compounds with electron-donating groups, like the methyl groups in this compound, often exhibit different activity profiles compared to those with electron-withdrawing groups.

Strategic Modifications at Benzimidazole Core Positions (e.g., C1 and C2)

Strategic modifications at the C1 and C2 positions of the benzimidazole core are a cornerstone of medicinal chemistry efforts to fine-tune the pharmacological profile of this class of compounds. The N1-substitution, as seen with the 2,5-dimethylbenzyl group, is a common strategy to explore the steric and electronic requirements of the target binding site.

The C2 position of the benzimidazole ring is another hot spot for modification. The introduction of various substituents at this position can lead to significant changes in biological activity. For instance, the incorporation of aromatic or heteroaromatic rings at C2 can introduce additional binding interactions, such as π-π stacking, with the target protein. Conversely, smaller, flexible chains can allow the molecule to adopt different conformations to fit into a binding pocket.

A study on novel benzimidazole derivatives highlighted the importance of the substituent at the N1 position. It was found that varying the benzyl group at this position led to a range of biological activities, underscoring the importance of this position for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Development of Predictive QSAR Models for Benzimidazole Derivatives

Predictive QSAR models have been successfully developed for various series of benzimidazole derivatives. These models typically use a range of molecular descriptors, including steric, electronic, and topological parameters, to quantify the structural features of the molecules. By correlating these descriptors with observed biological activities, a predictive model can be constructed.

For a series of benzimidazole derivatives, a 3D-QSAR study employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed. These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Such models can provide detailed insights into the structural requirements for optimal biological activity and guide the rational design of new derivatives.

Application of Density Functional Theory (DFT) in QSAR Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. In the context of QSAR, DFT is employed to compute a variety of quantum chemical descriptors that can be used to develop more accurate and mechanistically informative models.

For this compound and its analogues, DFT calculations can provide insights into their electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. These properties are often directly related to the molecule's ability to interact with its biological target. For example, the electrostatic potential surface calculated by DFT can reveal regions of the molecule that are likely to engage in electrostatic interactions with a receptor.

Identification of Quantum Descriptors (e.g., Dipole Moment, Frontier Molecular Orbital Energies)

Several quantum chemical descriptors have been identified as being particularly important for predicting the biological activity of benzimidazole derivatives. Among the most significant are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

ParameterDescriptionRelevance in QSAR
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of the molecule's chemical reactivity and kinetic stability.
Dipole Moment A measure of the net molecular polarity.Influences solubility, membrane permeability, and intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as this compound, and its protein target at a molecular level.

Molecular docking simulations are employed to predict how benzimidazole derivatives, including this compound, bind to the active sites of various biological targets. These simulations calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. nih.govresearchgate.net For instance, studies on benzimidazole analogues have shown binding affinities ranging from -7.1 to -7.9 kcal/mol with dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme, suggesting a strong inhibitory potential. researchgate.net In another study, benzimidazole derivatives targeting the cannabinoid receptor type 1 (CB1) exhibited nanomolar binding affinities, with the most potent compound having a Ki value of 1.2 nM. nih.gov

The benzimidazole scaffold is recognized for its ability to form stable complexes with various transition-metal ions and to interact with a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net The NH group within the benzimidazole ring can act as both a hydrogen bond donor and acceptor, contributing to its versatile binding capabilities. mdpi.comnih.gov Docking studies have revealed that benzimidazole derivatives can interact with key amino acid residues in the active sites of proteins. For example, in the case of β-tubulin, interactions with residues such as Ser-138, Gly-10, and Cys-12 through hydrogen bonds, and with Thr-143, Gly-140, Gly-142, Gly-144, Gln-11, and Ala-9 through van der Waals and hydrophobic contacts have been observed. researchgate.net Similarly, interactions with residues like E198 have been identified as crucial for the binding of benzimidazoles to Ascaris β-tubulin. nih.gov

The specific substitutions on the benzimidazole core and the benzyl group of this compound are expected to significantly influence its binding mode and affinity. The 2,5-dimethylbenzyl moiety likely engages in hydrophobic and π-π stacking interactions within the binding pocket of a target protein. nih.gov The precise orientation and interactions will depend on the specific topology and amino acid composition of the target's active site.

Table 1: Predicted Binding Affinities of Selected Benzimidazole Analogues with Various Biological Targets

Compound/AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)
N-(4-acetylphenyl)-1H-benzo[d]imidazole-4-carboxamideXanthine Oxidase-99.353
Benzimidazole-pyrazole hybrid (M3m)Carbonic Anhydrase-II-27.0 (IC50 µM)
Benzimidazole-pyrazole hybrid (M3e)H+-K+ ATPase-17.76 (IC50 µM)
Benzimidazole derivative (compound 5e)Carbonic Anhydrase I-1.288 (IC50 µM)
Benzimidazole derivative (compound 5h)Carbonic Anhydrase II-1.532 (IC50 µM)
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1)-8.2
Benzimidazole derivativesDihydropteroate Synthase (DHPS)-7.1 to -7.9

This table is for illustrative purposes and includes data from various benzimidazole analogues to demonstrate the range of predicted binding affinities.

Docking simulations provide a structural basis for understanding the observed inhibitory activities of compounds like this compound and its analogues. researchgate.netresearchgate.net By visualizing the binding poses and interactions, researchers can rationalize why certain substitutions lead to enhanced or diminished activity. For example, a study on benzimidazole-based tubulin polymerization inhibitors revealed that potent compounds formed strong binding interactions within the colchicine-binding site of tubulin, with binding energies such as -9.69 kcal/mol. nih.gov The introduction of specific functional groups can lead to additional hydrogen bonds or hydrophobic interactions, thereby increasing the binding affinity and, consequently, the inhibitory potency. nih.gov

The inhibitory activity of benzimidazole derivatives against various kinases has been successfully explained using docking studies. nih.govrsc.org These studies have shown that the benzimidazole core can act as a hinge-binding motif or as a scaffold, with different substitution patterns influencing the specific binding mode and selectivity towards different kinases. nih.govnih.gov For instance, in the case of checkpoint kinase 2 (CHK2) inhibitors, docking simulations predicted that 40 out of 50 active compounds would bind to the hinge region via hydrogen bonds. nih.gov

The rationalization of inhibitory activity is a key aspect of drug design, and docking simulations are a powerful tool in this process. By correlating the predicted binding energies and interaction patterns with experimentally determined inhibitory concentrations (e.g., IC50 values), a more complete understanding of the structure-activity relationship can be achieved. researchgate.net This understanding is crucial for the iterative process of designing new analogues with improved inhibitory profiles.

Understanding the interactions between a protein and its natural substrate is fundamental to designing effective inhibitors. nih.gov Computational methods can be used to model these interactions, providing a template for the design of molecules that can mimic the substrate and compete for binding to the active site. The benzimidazole scaffold has proven to be a versatile framework for developing such competitive inhibitors. nih.gov

The analysis of protein-substrate interactions helps in identifying the key recognition elements and binding motifs within the active site. nih.gov For example, in the case of kinases, the ATP binding pocket is the target for many inhibitors. rsc.org Docking studies of benzimidazole derivatives into the ATP-binding site of kinases like epidermal growth factor receptor (EGFR) have shown that these compounds can form hydrogen bonds with key residues such as MET793, mimicking the interactions of the natural substrate, ATP. nih.gov This mimicry is a common strategy in the design of competitive enzyme inhibitors.

By analyzing the protein-substrate complex, researchers can identify "hot spots" – regions in the active site that are critical for binding. Targeting these hot spots with complementary chemical groups on the inhibitor molecule can lead to high-affinity binding and potent inhibition. The 2,5-dimethylbenzyl group of this compound, for instance, could be designed to fit into a hydrophobic pocket within the active site that normally accommodates a portion of the natural substrate.

In Silico Prediction of Compound Interactions with Biological Systems

In silico methods encompass a wide range of computational tools used to predict the biological activity and properties of chemical compounds. These approaches are crucial for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. researchgate.net Computational approaches, such as reverse docking or pharmacophore-based screening, can be used to screen a compound against a large database of protein structures to predict potential binding partners. mdpi.com This "in silico target fishing" can suggest novel therapeutic applications for existing compounds or help to elucidate the molecular basis of a compound's observed biological effects.

For benzimidazole derivatives, which are known to interact with a wide array of targets, these computational methods are particularly valuable. researchgate.netmdpi.comnih.gov By comparing the structural and electronic features of this compound with known ligands for various receptors and enzymes, it is possible to generate a list of putative targets. For example, software like Molinspiration can calculate molecular properties that are essential for a compound's behavior in biological systems. ijpsjournal.com Subsequent docking studies against these predicted targets can then provide a more detailed picture of the potential interactions.

Computational models can predict the specific molecular interactions between a compound and its target enzyme or receptor. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Software tools like AutoDock Vina and BIOVIA Discovery Studio are commonly used to perform and visualize these docking experiments. nih.gov

The prediction of these interactions is crucial for understanding the basis of a compound's activity and for designing analogues with improved properties. For instance, the prediction that a particular derivative forms an additional hydrogen bond with a key residue in the active site can guide the synthesis of new compounds with that specific modification. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also integral parts of this process, helping to assess the drug-likeness and potential liabilities of a compound early in the discovery pipeline. researchgate.netmdpi.comnih.gov

Advanced Computational Methodologies in Benzimidazole Research

In the contemporary landscape of drug discovery and materials science, computational chemistry has emerged as an indispensable tool for predicting the molecular properties and interactions of novel compounds. For benzimidazole derivatives, including "this compound," advanced computational methodologies provide profound insights into their structure-activity relationships (SAR). These in silico techniques not only accelerate the research process but also offer a cost-effective alternative to extensive experimental work. The following sections delve into specific computational methods that are pivotal in the investigation of this class of compounds.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful method for the structural elucidation of molecules. However, the assignment of complex vibrational spectra can be challenging. Vibrational Energy Distribution Analysis (VEDA) is a computational approach that provides a detailed assignment of vibrational modes by calculating the potential energy distribution (PED). researchgate.netnih.gov This analysis, often performed using software like VEDA 4, breaks down the normal modes of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsions), offering a precise understanding of the molecular vibrations. mdpi.comresearchgate.net

The process typically involves optimizing the molecular geometry and calculating vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.com The theoretical frequencies are often scaled to better match experimental data. researchgate.net The VEDA program then utilizes the output from these calculations to determine the PED, which quantifies the contribution of each local mode to a particular vibrational band. nih.govresearchgate.net

For a molecule like "this compound," VEDA can be instrumental in assigning the characteristic vibrations of the benzimidazole ring, the dimethylbenzyl group, and the linkage between them. For instance, it can differentiate between the C-H stretching modes of the aromatic rings and the methyl groups, as well as the various ring stretching and deformation modes. While specific experimental data for "this compound" is not publicly available, a representative VEDA analysis for a substituted benzimidazole derivative is illustrated in the table below.

Table 1: Illustrative Potential Energy Distribution (PED) for a Substituted Benzimidazole Derivative

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment (PED %)
3125 3123 ν(C-H) aromatic (95%)
3070 3068 ν(C-H) aromatic (92%)
2985 2980 νas(CH₃) (88%)
2930 2927 νs(CH₃) (85%)
1620 1618 ν(C=N) + ν(C=C) (45% + 35%)
1455 1450 δas(CH₃) + ring deformation (50% + 30%)
1380 1375 δs(CH₃) (65%)
1275 1270 ν(C-N) + in-plane bending (40% + 35%)

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; δ: in-plane bending; δas: asymmetric in-plane bending; δs: symmetric in-plane bending; γ: out-of-plane bending. Data is representative and based on typical values for similar structures.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a significant parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

For benzimidazole derivatives, FMO analysis helps in understanding their electronic transitions and potential as electronic materials or as pharmacophores interacting with biological targets. nih.gov Computational methods like DFT are employed to calculate the energies of these orbitals. rsc.org The spatial distribution of HOMO and LUMO provides a visual representation of the electron density and identifies the regions of the molecule that are most likely to be involved in electron transfer processes.

In the case of "this compound," the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO may be distributed over the entire molecule, including the benzyl substituent. The HOMO-LUMO gap would provide a measure of its kinetic stability. While specific calculated values for "this compound" are not available, the table below presents typical HOMO, LUMO, and energy gap values for related benzimidazole derivatives, calculated using DFT.

Table 2: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzimidazole -6.25 -0.98 5.27
2-Methylbenzimidazole -6.18 -0.91 5.27
1-Benzylbenzimidazole -6.05 -1.12 4.93

Data is illustrative and based on computational studies of similar benzimidazole structures.

ADME Parameter Prediction for Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where the properties of a promising compound are fine-tuned to improve its efficacy and safety. A significant part of this process involves the evaluation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction has become an essential tool, allowing for the early identification of potential liabilities and guiding the design of molecules with more favorable pharmacokinetic profiles. nih.gov Various computational models and software, such as SwissADME, are used to predict a range of physicochemical and pharmacokinetic parameters based on the molecular structure. nih.gov

For a potential drug candidate like "this compound," predicting its ADME properties is crucial. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. By analyzing these predicted parameters, medicinal chemists can make informed decisions to modify the structure of the lead compound to enhance its drug-likeness. nih.gov

The table below presents a set of predicted ADME parameters that would be typically evaluated for a compound like "this compound" during lead optimization.

Table 3: Predicted ADME Parameters for a Representative Benzimidazole Derivative

Parameter Description Predicted Value
Molecular Weight ( g/mol ) Influences size and diffusion < 500
LogP (o/w) Octanol-water partition coefficient; measure of lipophilicity < 5
LogS Aqueous solubility; affects absorption and formulation Moderately Soluble
H-bond Donors Number of hydrogen bond donors < 5
H-bond Acceptors Number of hydrogen bond acceptors < 10
TPSA (Ų) Topological Polar Surface Area; predicts cell permeability < 140
GI Absorption Prediction of absorption from the gastrointestinal tract High
BBB Permeant Prediction of ability to cross the blood-brain barrier No
CYP Inhibitor Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4) Non-inhibitor

Values are based on general criteria for drug-likeness and typical predictions for similar small molecules.

Investigation of Biological Mechanisms and Target Interactions in Vitro Studies

Receptor Antagonist Activity Studies

No studies have been published detailing the antagonist activity of 1-(2,5-dimethylbenzyl)-1H-benzimidazole at the bradykinin (B550075) B1 receptor.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data corresponding to the specific biological activities outlined for the compound This compound .

The investigation sought to find detailed findings for the following areas, as specified in the request:

hTRPV-1 Receptor Antagonism

Modulation of Redox Homeostasis in Trypanosoma cruzi

Induction of Apoptosis in Cancer Cell Lines

Antimicrobial Efficacy against Bacterial Strains

Antimicrobial Efficacy against Fungal Strains

Despite extensive searches for the named compound and its associated CAS number (91851-22-2), no studies were found that investigated these particular mechanisms of action. The available scientific literature details these biological activities for the broader class of benzimidazole (B57391) derivatives, but not for the specific molecule of interest.

Therefore, to adhere to the strict instruction of focusing solely on "this compound" and not introducing information outside this scope, this article cannot be generated. Providing data on related but distinct compounds would violate the core requirements of the request.

Antimicrobial Efficacy Assessment Methodologies

Anthelmintic Activity Assessment and Mechanisms

Benzimidazole derivatives are a well-established class of anthelmintic agents used to treat infections caused by parasitic worms (helminths). nih.gov Their primary mechanism of action involves binding with high affinity to a protein called β-tubulin, which disrupts the polymerization of microtubules within the parasite's cells. nih.govnih.gov This interference with the microtubule cytoskeleton is crucial for processes like cell division, nutrient absorption, and motility, ultimately leading to the parasite's death.

The in vitro assessment of anthelmintic activity for compounds like those in the benzimidazole family typically involves exposing parasitic nematodes to the test substance and observing the effects. Common models include gastrointestinal nematodes of rodents, such as Trichuris muris and Heligmosomoides polygyrus. nih.gov In these assays, researchers evaluate the compound's ability to inhibit larval development (e.g., L1 assay) or kill adult worms over a period of incubation, often up to 72 hours. nih.gov The efficacy is quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the worm population's viability or development. nih.gov Another common method uses earthworms, such as Pheretima posthuma, to measure the time taken for the compound to induce paralysis and death, with known anthelmintics like albendazole (B1665689) used as a standard for comparison. fabad.org.trnih.govijpbs.com

To illustrate the data generated from such studies, the following table shows results for other benzimidazole derivatives against various helminths.

Compound ExampleTarget OrganismAssay TypeResult (Time to Paralysis/Death or IC₅₀)Reference
Compound PP-4 (a benzimidazole-thiadiazole Schiff's base)Pheretima posthumaAdult Motility11.10 min (paralysis), 19.00 min (death) fabad.org.tr
Compound BZ12 (a benzimidazole derivative)Trichuris murisAdult MotilityIC₅₀ of 8.1 µM nih.gov
Compound BZ6 (a benzimidazole derivative)Heligmosomoides polygyrusAdult MotilityIC₅₀ of 5.3 µM nih.gov
Albendazole (Standard)Pheretima posthumaAdult Motility20.70 min (death) fabad.org.tr

Note: Data for the specific compound this compound was not available in the reviewed sources. The table provides examples of data for other benzimidazole derivatives to illustrate the methodology.

In Vitro Screening Methodologies in Benzimidazole Research

A variety of standardized in vitro screening methods are employed to characterize the bioactivity of novel benzimidazole compounds. These assays are designed to be high-throughput, reproducible, and informative, guiding further research and development.

Cell Line Growth Inhibition Assays

Cell line growth inhibition assays are critical for evaluating the potential anticancer activity of benzimidazole derivatives. rsc.orgresearchgate.net These assays measure the ability of a compound to inhibit the proliferation of cancer cells. A common method is the MTT assay, which uses a tetrazolium salt that is converted by metabolically active cells into a colored formazan (B1609692) product, allowing for spectrophotometric quantification of cell viability. nih.govacu.edu.in Another similar method is the WST-1 assay. researchgate.net

In a typical procedure, various human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, HepG2 for liver cancer, and MCF-7 for breast cancer) are incubated with the test compound at a range of concentrations. acu.edu.iniiarjournals.org After a set period, such as 48 or 72 hours, cell viability is measured. acu.edu.in The results are often expressed as the GI₅₀ or IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells. nih.govnih.gov This allows for the quantification and comparison of cytotoxic potency across different cell lines and compounds. nih.gov

The table below presents sample data for various benzimidazole derivatives against selected cancer cell lines to demonstrate typical findings from these assays.

Compound ExampleCancer Cell LineAssay TypeResult (GI₅₀ or IC₅₀)Reference
Compound 3g (Schiff base-benzimidazole hybrid)Renal Cancer (UO-31)Growth InhibitionGI₅₀ of 1.70 µM nih.gov
Compound 3e (Schiff base-benzimidazole hybrid)Leukemia (K-562)Growth InhibitionGI₅₀ of 1.05 µM nih.gov
Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid)Lymphoma (HuT78)Growth InhibitionGI₅₀ of 0.4 µM nih.gov
CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile)Hepatoblastoma (HepG2)ATP AssayIC₅₀ of 1.0 µmol/l iiarjournals.org

Note: Data for the specific compound this compound was not available in the reviewed sources. The table provides examples of data for other benzimidazole derivatives to illustrate the methodology.

Microdilution and Cup-Plate Methods for Antimicrobial Testing

To assess the potential of benzimidazole derivatives as antimicrobial agents, two primary methods are widely used: the microdilution method and the cup-plate (or disk diffusion) method. mdpi.com These techniques are used to test compounds against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. rdd.edu.iqresearchgate.net

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). ijpsm.com This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in microtiter plates where a standardized inoculum of the microorganism is added to wells containing serial dilutions of the test compound. After incubation, the plates are examined for microbial growth. ijpsm.com

The cup-plate or agar (B569324) disk diffusion method is a qualitative or semi-quantitative assay. mdpi.com A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. mdpi.com The plate is then incubated, allowing the compound to diffuse into the agar. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is measured to assess the degree of antimicrobial activity. mdpi.com

The following table shows representative data obtained from these methods for other benzimidazole compounds.

Compound ExampleTest OrganismMethodResult (MIC or Inhibition Zone)Reference
Compound 1c (a 2-substituted-1H-benzimidazole)Staphylococcus aureusDisk DiffusionGood Activity nih.gov
Compound 18 (a benzimidazole-benzohydrazide)Escherichia coli O157:H7MicrodilutionMIC₉₀ of 0.49-0.98 µg/mL researchgate.net
Compound 37b (a benzimidazole-triazole hybrid)Staphylococcus aureusMicrodilutionMIC of 3.125 µg/mL nih.gov
Gentamicin (Standard)Bacillus cereusDisk Diffusion>12 mm (Highly Active) mdpi.com

Note: Data for the specific compound this compound was not available in the reviewed sources. The table provides examples of data for other benzimidazole derivatives to illustrate the methodology.

DNA Relaxation and Cleavage Assays for Topoisomerase Activity

Certain benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are critical for managing the topology of DNA during replication, transcription, and repair. nih.govnih.govmedchemexpress.cn DNA topoisomerase inhibitors can act as potent anticancer agents. nih.gov

The DNA relaxation assay is used to screen for topoisomerase I inhibitors. This assay is based on the enzyme's ability to convert compact, supercoiled plasmid DNA into its more relaxed form. researchgate.netnih.gov In the assay, supercoiled plasmid DNA is incubated with topoisomerase I and the test compound. The different forms of DNA (supercoiled vs. relaxed) can be separated and visualized using agarose (B213101) gel electrophoresis. nih.gov An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed state. researchgate.netprofoldin.com

The DNA cleavage assay further elucidates the mechanism of inhibition. Some inhibitors, known as "topoisomerase poisons," stabilize the transient complex formed between the enzyme and DNA after the DNA strand has been cut but before it is religated. nih.govresearchgate.net This leads to an accumulation of DNA strand breaks. This assay uses a radiolabeled DNA fragment, which, after incubation with the enzyme and the inhibitor, is analyzed by gel electrophoresis to detect the accumulation of cleaved DNA products. researchgate.netnih.gov Differentiating between catalytic inhibitors and topoisomerase poisons is crucial, as the latter often leads to more effective cell-killing activity. nih.gov While these assays are standard for benzimidazole research, no specific data for this compound as a topoisomerase inhibitor were found in the reviewed literature.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Benzimidazole (B57391) Analogues with Enhanced Bioactivity

The future development of 1-(2,5-dimethylbenzyl)-1H-benzimidazole hinges on the rational design and efficient synthesis of next-generation analogues with superior biological activity. Structure-activity relationship (SAR) studies indicate that the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring are critical for pharmacological effects. The synthesis of such analogues can be achieved through established methods, such as the condensation reaction of o-phenylenediamines with substituted benzaldehydes, often facilitated by catalysts like phosphoric acid or sodium metabisulfite.

To enhance efficiency and align with green chemistry principles, modern synthetic techniques such as microwave-assisted synthesis should be employed. This method has been shown to reduce reaction times, improve yields, and often occurs under solvent-free conditions, making it an environmentally benign approach.

Future synthetic strategies should focus on introducing a diverse range of functional groups at key positions of the this compound scaffold. Modifications could include:

Substitution at the 2-position: Introducing various aryl or heterocyclic rings to explore interactions with different biological targets.

Modification of the N-1 benzyl (B1604629) group: Altering the substitution pattern on the benzyl ring (e.g., adding electron-withdrawing or electron-donating groups) to modulate pharmacokinetic and pharmacodynamic properties.

Substitution on the benzimidazole core: Adding substituents at the 5- and 6-positions to influence solubility, metabolic stability, and target-binding affinity.

Table 1: Proposed Next-Generation Analogues of this compound
Modification SiteProposed Substituent GroupRationale for Modification
C-2 PositionPyridine, Thiophene, FuranIntroduce heteroatoms to form additional hydrogen bonds with target proteins.
C-2 PositionPhenyl ring with -OH, -OCH3, -NO2 groupsModulate electronic properties and potential for specific interactions (e.g., anticancer activity).
N-1 Benzyl Ring-F, -Cl, -BrEnhance binding affinity and metabolic stability through halogen bonding.
N-1 Benzyl Ring-CF3, -CNIntroduce strong electron-withdrawing groups to alter electronic distribution and bioactivity.
Benzimidazole Core (C-5/C-6)-Cl, -NO2Increase chemotherapeutic activity and explore impact on antimicrobial/anticancer profiles.

Exploration of Novel Biological Targets for the Chemical Compound and its Derivatives

Benzimidazole derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. While the specific targets of this compound are not yet fully elucidated, future research should involve comprehensive screening of the compound and its newly synthesized analogues against a panel of validated and emerging therapeutic targets.

Potential targets for investigation include:

Protein Kinases: Many benzimidazoles inhibit protein kinases involved in cancer cell signaling. Screening against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BCR-ABL is a critical step.

Tubulin: As structural analogues of purine (B94841) nucleosides, benzimidazoles can interfere with microtubule polymerization by binding to tubulin, a well-established target for anticancer agents.

Topoisomerases: DNA topoisomerases are essential for DNA replication and are validated targets for cancer chemotherapy. Certain benzimidazole hybrids have shown potent inhibitory activity against Topoisomerase II.

Cholinesterases: In the context of neurodegenerative diseases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets for managing symptoms of Alzheimer's disease.

Microbial Enzymes: For antimicrobial applications, enzymes like dihydrofolate reductase (DHFR) in bacteria and fungi, and DprE1 in Mycobacterium tuberculosis, represent promising targets for novel benzimidazole-based inhibitors.

Table 2: Potential Biological Targets for this compound Derivatives
Target ClassSpecific Target ExampleTherapeutic AreaReference
Protein KinasesEGFR, VEGFR-2Oncology
Cytoskeletal ProteinsTubulinOncology
DNA Maintenance EnzymesTopoisomerase IIOncology
HydrolasesAChE, BChENeurodegenerative Disease
Metabolic Enzymes (Microbial)Dihydrofolate Reductase (DHFR)Infectious Disease
Cell Wall Synthesis EnzymesDecaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)Tuberculosis

Advanced Computational Drug Discovery and Optimization Strategies

Computational methods are indispensable for accelerating the drug discovery process. For this compound and its analogues, a suite of in silico tools should be integrated into the research workflow.

Molecular Docking: This technique can be used to predict the binding modes and affinities of designed analogues against the crystal structures of biological targets (e.g., EGFR, AChE). This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the structural features of the benzimidazole analogues and their biological activity, providing insights for designing more potent compounds.

ADMET Profiling: Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. This helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing the risk of late-stage failures.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties, molecular electrostatic potential, and geometric structures of the synthesized compounds, correlating these features with experimental data and biological activity.

By leveraging these computational strategies, researchers can rationally optimize the lead compound, enhancing its efficacy and safety profile while minimizing the time and resources required for experimental work.

Development of Lead Compounds for Specific Therapeutic Applications (e.g., Alzheimer's Disease)

Given the growing evidence for the role of benzimidazoles in neurodegenerative diseases, a focused effort should be made to develop this compound as a lead compound for Alzheimer's disease (AD). The cholinergic hypothesis of AD points to a deficit of the neurotransmitter acetylcholine. Inhibiting the enzymes that degrade acetylcholine, namely AChE and BChE, is a validated therapeutic strategy.

Future research in this area should involve:

Focused Synthesis: Creating a library of analogues of this compound with structural features known to favor cholinesterase inhibition.

In Vitro Enzyme Inhibition Assays: Evaluating the synthesized compounds for their inhibitory potency (IC50 values) against both AChE and BChE.

Mechanism of Inhibition Studies: Performing kinetic analyses to determine whether the inhibition is competitive, non-competitive, or mixed-mode, which provides insight into the binding mechanism.

Neuroprotection Assays: Assessing the ability of lead compounds to protect neuronal cells from oxidative stress-induced damage, a common feature of AD pathology.

Beyond AD, the strong anticancer potential of the benzimidazole scaffold warrants parallel development efforts targeting specific cancers where targets like protein kinases or tubulin are dysregulated.

Addressing Drug Resistance Mechanisms through Rational Structural Modification

Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. Benzimidazole derivatives offer a promising platform for developing agents that can overcome or circumvent these resistance mechanisms.

Future research should focus on two key strategies:

Inhibition of Efflux Pumps: A common mechanism of resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. Studies have shown that some benzimidazole derivatives can inhibit P-gp activity. Analogues of this compound should be designed and tested for their ability to inhibit such efflux pumps, potentially re-sensitizing resistant cells to conventional chemotherapies.

Targeting Novel Sites or Pathways: In infectious diseases, resistance often arises from mutations in the target protein. Designing benzimidazoles that inhibit novel, essential targets, such as the DprE1 enzyme in the cell wall synthesis of Mycobacterium tuberculosis, can bypass existing resistance mechanisms. Rational structural modifications to the this compound scaffold could be guided by the structural biology of these resistance-conferring targets.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions

To gain a holistic understanding of the biological effects of this compound and its derivatives, future research must move beyond single-target assays and embrace systems-level approaches. The integration of multi-omics data provides a comprehensive view of how a compound perturbs cellular networks.

Proteomics: Mass spectrometry-based proteomics can be used to analyze global changes in protein expression and post-translational modifications in cells treated with the compound. This can help identify not only the primary target but also downstream signaling

Q & A

Q. What are the standard synthetic protocols for 1-(2,5-dimethylbenzyl)-1H-benzimidazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide in ethanol under alkaline conditions to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Reaction with hydrazine hydrate to yield 2-hydrazinyl-1H-benzo[d]imidazole, confirmed by shifts in IR bands (e.g., loss of S-H at 2634 cm⁻¹ and appearance of N-H stretches at 3464 cm⁻¹) .
  • Step 3 : Alkylation with 2,5-dimethylbenzyl chloride to introduce the dimethylbenzyl group.
    Characterization relies on elemental analysis , IR , ¹H/¹³C-NMR , and mass spectrometry . For instance, NMR peaks at δ12.31 (S-H) and δ10.93 (N-H) confirm intermediate structures .

Q. How do substituents on the benzimidazole core influence spectroscopic properties?

Substituents alter electronic environments, detectable via:

  • IR : Shifts in N-H (3395–3464 cm⁻¹) and aromatic C-H (3024–3100 cm⁻¹) stretches .
  • NMR : Aromatic proton signals (δ6.5–8.5 ppm) and carbon shifts (e.g., δ151.93 for N=C-N in benzimidazole) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 263 for C₁₆H₁₇N₂ derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antifungal activity in this compound derivatives?

Key SAR insights include:

  • Substituent position : 2,5-dimethylbenzyl groups enhance lipophilicity, improving membrane penetration in fungal cells .
  • Electron-withdrawing groups : Nitro or halogen substituents at the benzyl moiety increase antifungal efficacy by modulating redox potentials .
  • Hybrid derivatives : Coupling with hydrazine carboxamides (e.g., compound 4a-t ) improves binding to fungal cytochrome P450 enzymes .
    Validation requires in vitro MIC assays against Candida spp. and molecular docking to Lanosterol 14α-demethylase .

Q. What computational strategies resolve contradictions in biological data across benzimidazole derivatives?

Discrepancies in activity (e.g., varying IC₅₀ values) arise from:

  • Solubility differences : Use QSAR models with logP and polar surface area descriptors to predict bioavailability .
  • Assay variability : Standardize protocols (e.g., broth microdilution for antifungal tests) and apply 3D-QSAR to align steric/electronic features with activity .
  • Metabolic stability : ADME predictions (e.g., SwissADME) identify derivatives prone to rapid hepatic clearance .

Q. How can microwave-assisted synthesis improve yield and purity of benzimidazole derivatives?

Microwave irradiation accelerates reaction kinetics via uniform heating:

  • Example : Pd(OAc)₂-catalyzed Heck/Suzuki couplings with silyl-substituted benzimidazoles achieve >85% yield in 30 minutes vs. 12 hours conventionally .
  • Benefits : Reduced side reactions (e.g., oxidation), confirmed by HPLC purity >98% .

Q. What mechanistic approaches validate the anti-inflammatory activity of this compound derivatives?

  • In vitro : COX-2 inhibition assays (IC₅₀ <10 µM for derivatives like A2 and A8 ) .
  • In vivo : Carrageenan-induced rat paw edema models, with dose-dependent reduction in TNF-α and IL-6 levels .
  • Molecular dynamics : Simulations reveal stable binding to COX-2’s arachidonic acid pocket via hydrophobic interactions .

Q. How can formulation strategies enhance topical delivery of benzimidazole derivatives for burn treatment?

  • Cubosome hydrogels : Load 1-benzyl-1H-benzimidazole into glyceryl monooleate nanoparticles, achieving sustained release (>72 hours) .
  • Characterization : Dynamic light scattering (PDI <0.2) and TEM confirm cubosome morphology (cubic phase, 100–200 nm) .
  • Efficacy testing : In vivo burn models show accelerated re-epithelialization and reduced bacterial load vs. controls .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in benzimidazole derivatives?

  • X-ray crystallography : Determines absolute configuration (e.g., compound 7 in silyl-substituted derivatives) .
  • 2D NMR : COSY and HMQC distinguish overlapping aromatic protons .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]⁺ at m/z 281.1542 for C₁₇H₁₇N₂O) .

Q. How do solvent-free synthesis and organocatalysis improve sustainability in benzimidazole chemistry?

  • Example : One-pot synthesis of 2-phenyl-1H-benzimidazoles using p-toluenesulfonic acid as a catalyst achieves 90% yield without solvents .
  • Green metrics : E-factor <0.5 and atom economy >85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.